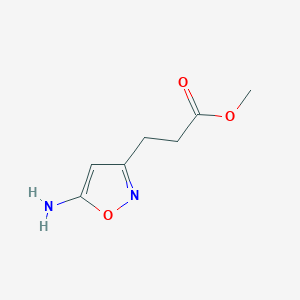
Methyl 3-(5-aminoisoxazol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of isoxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-aminoisoxazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.
Applications De Recherche Scientifique
Methyl 3-(5-aminoisoxazol-3-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-aminoisoxazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: This compound has a similar structure but with a chlorine atom instead of an amino group.
Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound contains an imidazolidinone moiety instead of an isoxazole ring.
Uniqueness
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is unique due to the presence of the amino group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
methyl 3-(5-amino-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)3-2-5-4-6(8)12-9-5/h4H,2-3,8H2,1H3 |
Clé InChI |
XNJPJUXBARUQCC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=NOC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



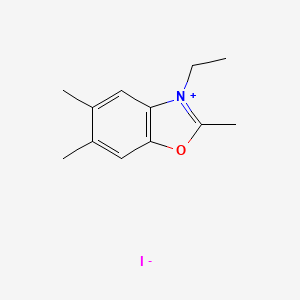
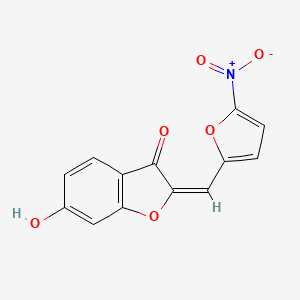
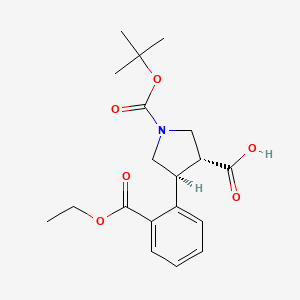
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
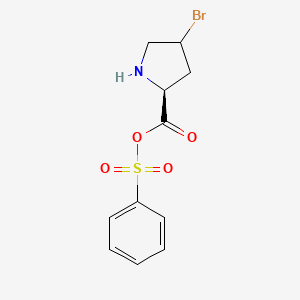
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

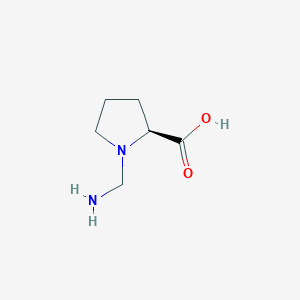
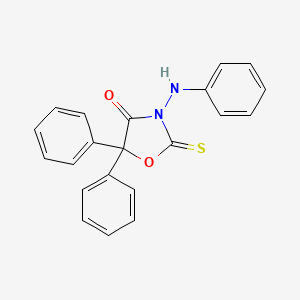
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
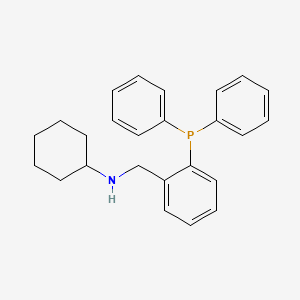

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
